
3-Isoquinolinecarboxylic acid, 7-methoxy-
Übersicht
Beschreibung
3-Isoquinolinecarboxylic acid, 7-methoxy- (CAS: 51726-87-5; RN: 99853-21-1), is a heterocyclic compound featuring a methoxy (-OCH₃) substituent at the 7-position and a carboxylic acid (-COOH) group at the 3-position of the isoquinoline scaffold. Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.20 g/mol.
The methoxy group at position 7 enhances electron density in the aromatic ring, influencing reactivity and intermolecular interactions, while the carboxylic acid group enables hydrogen bonding and salt formation, critical for solubility and pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-isoquinolinecarboxylic acid, 7-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst. The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isoquinolinecarboxylic acid, 7-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Isoquinolinecarboxylic acid, 7-methoxy- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-isoquinolinecarboxylic acid, 7-methoxy- involves its interaction with specific molecular targets. The compound may exhibit binding affinity to certain receptors, triggering downstream signaling cascades and eliciting biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations at Position 7
7-Methoxy vs. 7-Methyl Derivatives
- Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate (): The methoxy group at position 7 provides stronger electron-donating effects compared to the methyl group, leading to distinct NMR chemical shifts. For instance, the methoxy derivative shows a characteristic singlet for the -OCH₃ group at δ 3.90 ppm in ¹H NMR, absent in methyl analogs . Melting points: Methoxy derivatives generally exhibit higher melting points (e.g., 160–162°C) than methyl analogs (145–148°C), likely due to enhanced intermolecular hydrogen bonding .
7-Methoxy vs. 7-Fluoro Derivatives
- 7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid (): Fluorine’s electronegativity decreases electron density at position 7, altering reactivity. The fluoro derivative shows a downfield shift in ¹³C NMR for C-7 (δ ~150 ppm) compared to methoxy analogs (δ ~130 ppm) . Bioactivity: Fluorine substitution often improves metabolic stability but may reduce solubility compared to methoxy groups .
Positional Isomerism: 7-Methoxy vs. 6-Methoxy Derivatives
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid (CAS: 28027-16-9; ): Moving the methoxy group from position 7 to 6 shifts the electron density distribution, affecting UV absorption maxima (e.g., λmax ~320 nm for 7-methoxy vs. ~305 nm for 6-methoxy) . Biological activity: Position 7 methoxy derivatives exhibit stronger ACE inhibition (e.g., IC₅₀ ~10 nM) compared to 6-methoxy analogs (IC₅₀ ~50 nM), likely due to better alignment with enzyme active sites .
Functional Group Modifications
Carboxylic Acid vs. Ester Derivatives
- Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate (): Esterification of the carboxylic acid group (e.g., ethyl ester) increases lipophilicity (logP ~2.5 vs. ~1.0 for the acid), enhancing membrane permeability but reducing aqueous solubility . Synthetic utility: Esters serve as intermediates for prodrug development, whereas the free acid is preferred for direct enzyme interactions .
Decahydro Derivatives
- (3R,4aS,6R,8aS)-6-(2H-Tetrazol-5-ylmethyl)decahydro-3-isoquinolinecarboxylic acid (): Hydrogenation of the isoquinoline ring (decahydro structure) increases conformational flexibility, improving binding to G-protein-coupled receptors (GPCRs). However, this reduces aromatic π-π stacking interactions critical for activity in non-saturated analogs .
Pharmacological Analogs
EMA-401 (CAS: 1316755-16-4; ):
- A derivative of 3-isoquinolinecarboxylic acid with a 7-methoxy group, modified with diphenylacetyl and phenylmethoxy substituents.
- Activity : EMA-401 is a potent angiotensin II type 2 receptor (AT₂R) antagonist (IC₅₀ = 10 nM), whereas the parent 7-methoxy compound shows weaker receptor affinity (IC₅₀ > 1 µM) .
- Structural insight : The diphenylacetyl group enhances hydrophobic interactions with receptor pockets, demonstrating how peripheral modifications amplify bioactivity .
Quinapril Hydrochloride ():
- A tetrahydro-isoquinoline derivative with ACE inhibitory activity. Unlike 7-methoxy-3-carboxylic acid, Quinapril’s tetrahydro ring and ethoxycarbonyl group enable prodrug activation, highlighting the impact of saturation and ester groups on therapeutic mechanisms .
Data Tables
Table 1. Physical and Spectroscopic Properties of Selected Analogs
Table 2. Bioactivity Comparison
Compound | Target | IC₅₀/EC₅₀ | Application | Reference |
---|---|---|---|---|
7-Methoxy-3-carboxylic acid | ACE | 10 nM | Hypertension | |
EMA-401 | AT₂R | 10 nM | Neuropathic pain | |
Quinapril Hydrochloride | ACE | 1.4 nM | Cardiovascular |
Biologische Aktivität
3-Isoquinolinecarboxylic acid, 7-methoxy- (CAS Number: 224321-76-0) is a compound belonging to the isoquinoline family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-Isoquinolinecarboxylic acid, 7-methoxy- is . The compound features a methoxy group at the 7-position and a carboxylic acid group at the 3-position of the isoquinoline ring, which contributes to its unique biological properties.
Property | Value |
---|---|
Molecular Weight | 201.19 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Chemical Class | Isoquinoline derivative |
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, compounds similar to 3-Isoquinolinecarboxylic acid have demonstrated anti-proliferative activity against various cancer cell lines. A notable study screened several isoquinoline derivatives and found that some exhibited significant inhibition of cancer cell proliferation, particularly in renal and prostate cancer cell lines .
Case Study: NCI-60 Screening
In a screening conducted by the National Cancer Institute (NCI), several isoquinoline derivatives were tested against 59 different cancer cell lines. Among these, certain compounds showed over 50% inhibition in cell proliferation, suggesting that structural modifications in isoquinolines could lead to enhanced anticancer activity .
The mechanism by which 3-Isoquinolinecarboxylic acid exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific cellular receptors or enzymes , leading to altered signaling pathways associated with cell growth and apoptosis. For instance, some studies suggest that isoquinolines may inhibit key enzymes involved in cancer progression or induce apoptosis through mitochondrial pathways .
Antioxidant Activity
Research indicates that isoquinoline derivatives possess antioxidant properties, which can contribute to their overall therapeutic effects. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders . The presence of methoxy groups in the structure may enhance these antioxidant effects.
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of 3-Isoquinolinecarboxylic acid, 7-methoxy- and related compounds:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-methoxy-3-isoquinolinecarboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of 7-methoxy-3-isoquinolinecarboxylic acid typically employs cyclization reactions. Key methods include:
- Pomeranz-Fritsch Reaction : Cyclization of aromatic aldehydes (e.g., 3-methoxybenzaldehyde) with aminoacetals under acidic conditions (e.g., H₂SO₄ or HCl). This method offers moderate yields but requires careful control of acidity to avoid side products like ketones or alcohols .
- Phthalimide-Based Synthesis : Phthalimide derivatives undergo rearrangement under strong alkaline conditions (e.g., NaOH/KOH). This route is favored for higher purity and scalability, though it demands precise pH management .
- HCl/Dioxane Method : A 67% yield was reported using 6N HCl in dioxane, highlighting the role of solvent polarity in stabilizing intermediates .
Optimization Tips :
- Use catalytic agents (e.g., AlCl₃) to enhance cyclization efficiency.
- Monitor temperature (80–120°C) to balance reaction speed and side-product formation.
Table 1 : Comparison of Synthetic Methods
Method | Key Reagents/Conditions | Yield | Advantages |
---|---|---|---|
Pomeranz-Fritsch | H₂SO₄, 100°C | ~50% | Versatile for substituted analogs |
Phthalimide Alkaline | NaOH, 120°C | ~75% | High purity, scalable |
HCl/Dioxane | 6N HCl, reflux | 67% | Solvent-driven stabilization |
Q. What spectroscopic techniques are critical for characterizing 7-methoxy-3-isoquinolinecarboxylic acid?
Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy :
-
¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm. Aromatic protons in the isoquinoline ring show splitting patterns between δ 7.2–8.5 ppm .
-
¹³C NMR : The carboxylic carbon resonates at δ 165–170 ppm, while the methoxy carbon appears at δ 55–60 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and O–CH₃ (2850–2950 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 217.06 (C₁₁H₉NO₃⁺) .
Best Practices :
- Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 7-methoxy-3-isoquinolinecarboxylic acid?
Methodological Answer: Discrepancies in antimicrobial or anticancer activity (e.g., varying IC₅₀ values) may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative).
- Compound Purity : Impurities >5% can skew results. Validate via HPLC and recrystallization .
- Solubility Issues : Use DMSO/water co-solvents to ensure uniform dissolution in bioassays .
Resolution Strategies :
- Conduct dose-response studies across multiple models.
- Perform meta-analyses of published data to identify trends (e.g., correlation between methoxy positioning and activity) .
Q. What strategies enhance the pharmacological efficacy of 7-methoxy-3-isoquinolinecarboxylic acid derivatives?
Methodological Answer: Derivative design focuses on:
- Functional Group Modifications :
-
Introduce electron-withdrawing groups (e.g., -NO₂) at C-5 to enhance reactivity .
-
Replace methoxy with ethoxy to improve lipophilicity (logP optimization) .
- Prodrug Synthesis : Ethyl ester derivatives (e.g., CAS 86210-91-5) increase bioavailability by masking the carboxylic acid .
Mechanistic Studies :
Q. How can reaction yields be optimized for large-scale synthesis of 7-methoxy-3-isoquinolinecarboxylic acid?
Methodological Answer: Industrial-scale production challenges include side reactions and purification costs. Solutions:
- Green Chemistry Approaches : Substitute dioxane with water-ethanol mixtures to reduce toxicity .
- Flow Reactors : Continuous flow systems improve heat transfer and reduce batch variability .
- Catalyst Recycling : Immobilize AlCl₃ on silica gel to enable reuse over 5 cycles without yield loss .
Case Study : A 67% yield was achieved using 6N HCl in dioxane under reflux, with scalability up to 1 kg batches .
Q. Data Contradiction Analysis
Q. Why do some studies report weak COX-2 inhibition by 7-methoxy-3-isoquinolinecarboxylic acid, while others show potency?
Methodological Answer: Contradictions may stem from:
- Enzymatic Source : Recombinant human COX-2 vs. murine isoforms exhibit differential ligand binding.
- Assay Conditions : Pre-incubation time (5 vs. 30 minutes) affects inhibitor-enzyme equilibration .
- Structural Analogues : Contaminants like 7-chloro derivatives (e.g., DTXSID80591224) may co-elute during testing .
Recommendations :
- Validate compound identity via LC-MS before assays.
- Use isogenic cell lines to control for genetic variability .
Eigenschaften
IUPAC Name |
7-methoxyisoquinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-3-2-7-5-10(11(13)14)12-6-8(7)4-9/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVOLMIAFMVGMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CN=C(C=C2C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.